molecular formula C13H15N3O4S B7498717 N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide

N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide

Cat. No. B7498717
M. Wt: 309.34 g/mol
InChI Key: BMTOZRGCZGIIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases.

Mechanism of Action

N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide inhibits JAK3, which is involved in the signaling pathway of cytokine receptors. By inhibiting JAK3, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the levels of inflammatory cytokines in patients with autoimmune diseases. It also reduces the number of activated T cells and B cells in the peripheral blood of these patients. In animal models, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the severity of disease in models of rheumatoid arthritis, psoriasis, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, its potency can vary depending on the cell type and the cytokine receptor involved. N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can also have variable pharmacokinetics in different patient populations, which can affect its efficacy and safety.

Future Directions

For research on N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide include the development of more potent and selective JAK3 inhibitors. There is also interest in studying the long-term safety and efficacy of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in patients with autoimmune diseases. Additionally, there is interest in studying the potential use of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in combination with other therapies for autoimmune diseases. Finally, there is interest in studying the potential use of JAK3 inhibitors in other diseases such as cancer and viral infections.

Synthesis Methods

N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system followed by the introduction of a cyclopropyl group and a sulfonamide group. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been studied for its potential therapeutic applications in a variety of autoimmune diseases including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been studied for its potential use in organ transplantation to prevent rejection.

properties

IUPAC Name

N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c17-12-10-3-1-2-4-11(10)14-13(18)16(12)7-8-21(19,20)15-9-5-6-9/h1-4,9,15H,5-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTOZRGCZGIIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.